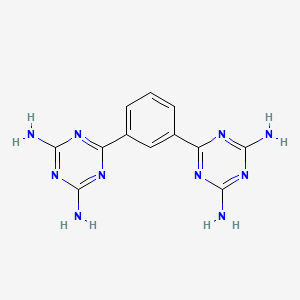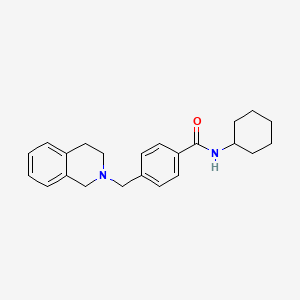
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine
説明
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and is primarily used as an anti-cancer drug. The purpose of
作用機序
The mechanism of action of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When a single-stranded DNA break occurs, PARP enzymes are recruited to the site of the break and catalyze the transfer of ADP-ribose units from NAD+ to target proteins. This process leads to the recruitment of other DNA repair proteins, which ultimately repair the break. By inhibiting PARP enzymes, 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine prevents the repair of single-stranded DNA breaks, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, the drug has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be related to the drug's ability to inhibit PARP enzymes, which are involved in several cellular processes.
実験室実験の利点と制限
One of the main advantages of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine for lab experiments is its specificity for PARP enzymes. The drug has been shown to be highly selective for PARP enzymes, with little to no activity against other enzymes. This specificity makes it an ideal tool for studying the role of PARP enzymes in DNA repair and other cellular processes. However, one of the limitations of the drug is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the study of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine. One area of research is the development of new PARP inhibitors with improved properties, such as increased solubility and selectivity. Another area of research is the identification of biomarkers that can be used to predict response to PARP inhibitors in cancer patients. Finally, there is a growing interest in the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
科学的研究の応用
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to be effective against several types of cancer, including ovarian, breast, and pancreatic cancer. The drug works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine causes DNA damage to accumulate in cancer cells, leading to cell death.
特性
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-fluorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-10-1-5-12(6-2-10)21-15-14(19)9-20-16(23-15)22-13-7-3-11(18)4-8-13/h1-9H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZQEGTHZXVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236423 | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40505-53-1 | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)